molecular formula C9H8ClNO4S B2480830 2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 2309463-90-7

2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B2480830
CAS No.: 2309463-90-7
M. Wt: 261.68
InChI Key: AUSABXKXODNCGK-UHFFFAOYSA-N
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Description

2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid (CAS: 1500723-73-8) is a heterocyclic compound characterized by a fused thiopyrano-pyridine core. Key structural features include a sulfur-containing thiopyran ring, two ketone (dioxo) groups at position 6, and a chlorine substituent at position 2. Its molecular weight is 266.293 g/mol, with LogD (-2.911) and LogP (0.471) values indicating moderate hydrophilicity, likely influenced by the carboxylic acid moiety .

Properties

IUPAC Name

2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c10-8-6(9(12)13)3-5-4-16(14,15)2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSABXKXODNCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=CC(=C(N=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyridine derivative with a thiol-containing compound, followed by oxidation to introduce the dioxo functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Derivatives

Pharmacological and Physicochemical Implications

  • Bioactivity: The thiopyrano-pyridine core in the target compound may offer unique binding interactions due to sulfur’s polarizability, contrasting with oxygen-based pyrano derivatives (e.g., ) .
  • Solubility : The carboxylic acid group enhances aqueous solubility compared to nitrile () or ester () derivatives .
  • Metabolic Stability : Ester derivatives () are prone to hydrolysis in vivo, whereas the carboxylic acid form may exhibit longer circulation times .

Case Studies: Functional Group Impact

  • Chlorine Substituent : The 2-chloro group in the target compound and cyclopenta[b]pyridine analogue () enhances electrophilicity, facilitating nucleophilic substitution reactions .
  • Carboxylic Acid vs. Nitrile: Replacing -COOH with -CN () reduces hydrogen-bond donor capacity, impacting target engagement in biological systems .

Biological Activity

2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with significant biological activity. This compound is characterized by its unique structural features, including a thiopyrano moiety and multiple functional groups that contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C9H9ClN2O4S
  • Molecular Weight : 227.24 g/mol
  • CAS Number : 1368148-50-8

The compound is notable for its dioxo groups and the presence of chlorine, which enhance its chemical reactivity and biological profile.

Research indicates that compounds similar to 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine exhibit various biological activities. These include:

  • Antimicrobial Activity : Studies have shown that derivatives of thiopyrano compounds possess significant antibacterial and antifungal properties. The presence of the thiopyrano ring system is believed to enhance these effects by interacting with microbial cell membranes or essential metabolic pathways .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .
  • Anti-inflammatory Effects : Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential use in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of thiopyrano derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as alternative antimicrobial agents .
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that specific analogs of this compound induced significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic use. The study suggested that these compounds could be further developed as anticancer agents targeting specific signaling pathways involved in tumor growth .

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiopyrano derivativesSignificant inhibition of bacterial growth
AnticancerPyridine-based analogsInduction of apoptosis in cancer cells
Anti-inflammatoryVarious heterocyclic compoundsReduction in cytokine levels

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving reactions between pyridine derivatives and specific reagents under controlled conditions. Common methods include:

  • Condensation Reactions : Utilizing aldehydes or ketones with appropriate thioketones.
  • Cyclization Techniques : Employing cyclization reactions under acidic or basic conditions to form the thiopyrano ring.

Future Research Directions

Continued research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies : To optimize the biological activity by modifying structural components.
  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To understand how these compounds interact at the molecular level with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid, and how can purity be optimized?

  • Methodology :

  • Cyclization and oxidation : Start with thiopyrano[4,3-b]pyridine precursors, followed by chlorination at position 2 using POCl₃ or SOCl₂ under anhydrous conditions. Introduce the carboxylic acid group via hydrolysis of nitrile intermediates or direct carboxylation .
  • Purity control : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Ensure ≥95% purity by removing byproducts (e.g., unreacted chlorinated intermediates) via recrystallization in ethanol/water mixtures .

Q. How can X-ray crystallography validate the molecular structure of this compound, and what crystallographic parameters are critical?

  • Methodology :

  • Single-crystal XRD : Grow crystals via slow evaporation in DMSO/EtOH. Collect data at 298 K using Mo-Kα radiation (λ = 0.71073 Å). Key parameters: monoclinic system (space group P2₁/c), unit cell dimensions (a = 8.8–10.5 Å, β = 96.7°), and R factor <0.05 for high precision .
  • Validation : Confirm the chloro and dioxo groups’ positions using electron density maps and compare bond lengths/angles with DFT-optimized structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for derivatives of this compound under varying catalytic conditions?

  • Methodology :

  • Systematic screening : Test reactivity in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) with catalysts like Pd(OAc)₂ or CuI. Monitor reaction progress via LC-MS to identify intermediates .
  • Mechanistic analysis : Use deuterium labeling or kinetic isotope effects (KIE) to distinguish between electrophilic substitution and radical pathways. For example, unexpected regioselectivity in electrophilic substitutions may arise from steric hindrance at the thiopyrano ring .

Q. What computational approaches predict the regioselectivity of electrophilic substitutions in this thiopyrano-pyridine system?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices (nucleophilic/electrophilic attack) and electrostatic potential maps to identify reactive sites. Compare with experimental data from halogenation or nitration reactions .
  • MD simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition states to explain discrepancies in reaction yields .

Q. How does the dioxo group influence the compound’s stability in aqueous vs. non-aqueous environments?

  • Methodology :

  • Stability assays : Conduct accelerated degradation studies (40°C, 75% RH) in PBS (pH 7.4) and DMSO. Monitor degradation products via LC-QTOF-MS. The dioxo group may hydrolyze to dicarboxylic acids in basic aqueous media but remain stable in anhydrous DMSO .
  • Kinetic profiling : Use Arrhenius plots to calculate activation energy (Eₐ) for hydrolysis, correlating with computational bond dissociation energies .

Data Interpretation and Optimization

Q. What analytical techniques are optimal for distinguishing between thiopyrano-pyridine isomers in complex mixtures?

  • Methodology :

  • 2D NMR : Utilize ¹H-¹³C HSQC and HMBC to assign coupling between the chloro substituent and adjacent protons. Isomers will show distinct cross-peaks for J₃,4 vs. J₂,3 couplings .
  • High-resolution MS : Differentiate isomers by exact mass (Δ < 3 ppm) and fragmentation patterns (e.g., loss of Cl• vs. CO₂) .

Q. How can researchers optimize reaction yields for introducing substituents at position 3 without decarboxylation?

  • Methodology :

  • Protection/deprotection : Protect the carboxylic acid as a methyl ester using TMS-diazomethane. Perform substituent introduction (e.g., Suzuki coupling), then hydrolyze the ester with LiOH/THF/H₂O .
  • Low-temperature conditions : Conduct reactions at −20°C to minimize decarboxylation. Use bulky bases (e.g., DBU) to deprotonate without side reactions .

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